Chemical structure and properties of 6-Bromo-3-fluoro-2-nitrobenzoic acid
Chemical structure and properties of 6-Bromo-3-fluoro-2-nitrobenzoic acid
The following technical guide provides an in-depth analysis of 6-Bromo-3-fluoro-2-nitrobenzoic acid , a critical intermediate in the synthesis of next-generation small molecule therapeutics.
CAS Registry Number: 1807025-89-3 Molecular Formula: C₇H₃BrFNO₄ Molecular Weight: 264.01 g/mol [1]
Executive Summary
6-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized polysubstituted aromatic scaffold used primarily in the discovery of targeted oncology agents.[1] Its structural uniqueness lies in its dense functionalization pattern: a carboxylic acid for solubility/coupling, a nitro group serving as a latent amine, a fluorine atom positioned for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][3][4]
The compound exists as a pale yellow to orange crystalline solid. Its reactivity is defined by the electronic push-pull effects of its substituents.[1]
Structural Analysis[1]
-
C1 (Carboxyl): Electron-withdrawing, directs meta (to C3/C5), but steric crowding at C2/C6 is significant.[1]
-
C2 (Nitro): Strongly electron-withdrawing (
), activating the adjacent C3-Fluorine for nucleophilic attack.[1] -
C3 (Fluoro): High electronegativity, serves as a leaving group in
reactions due to activation by the ortho-nitro group. -
C6 (Bromo): Provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Context for Drug Design |
| Appearance | Pale yellow crystalline powder | Quality indicator (darkening indicates decomposition).[1] |
| Melting Point | 168–172 °C | High crystallinity suggests stability in solid state. |
| Boiling Point | ~390 °C (at 760 mmHg) | High boiling point requires vacuum distillation if purification is needed. |
| pKa (Acid) | ~1.5 – 2.0 | Significantly more acidic than benzoic acid (4.2) due to ortho-nitro/bromo electron withdrawal.[1] |
| LogP | ~2.1 | Moderate lipophilicity, suitable for CNS-penetrant drug scaffolds.[1] |
| Solubility | DMSO, Methanol, EtOAc | Poor water solubility; requires organic co-solvents for reactions. |
Synthetic Pathways & Manufacturing[1]
The synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid is non-trivial due to the directing group conflicts on the benzene ring.[1] The most robust industrial route involves the nitration of 2-bromo-5-fluorobenzoic acid , leveraging the directing power of the fluorine atom.[1]
Core Synthesis Protocol (Nitration Route)
Precursor: 2-Bromo-5-fluorobenzoic acid (CAS 394-28-5).[1]
-
Dissolution: The precursor is dissolved in concentrated sulfuric acid (
) at 0°C. -
Nitration: Fuming nitric acid (
) is added dropwise.[2]-
Mechanistic Insight: The C5-Fluorine atom is an ortho/para director.[1] The C2-Bromine is ortho/para.[1][3] The C1-Carboxyl is meta.[1]
-
Regioselectivity: Position 6 (ortho to F, ortho to COOH) and Position 4 (ortho to F, para to COOH) are the activated sites.[1] Steric hindrance from the Br at C2 makes C3 less accessible. The specific electronic environment favors C6 (which becomes C2 in the target numbering due to priority rules).
-
-
Quenching: The mixture is poured onto crushed ice.
-
Isolation: The precipitate is filtered and recrystallized from ethanol/water.
Flowchart: Synthetic Logic & Regiochemistry
The following diagram illustrates the retrosynthetic logic and the electronic directing effects that permit the formation of this specific isomer.
Figure 1: Synthetic pathway illustrating the nitration of 2-bromo-5-fluorobenzoic acid. The fluorine atom at C5 (precursor numbering) directs the incoming nitro group to C6, creating the target molecule.[1]
Reactivity Profile & Functionalization
This molecule is a "linchpin" intermediate because it allows for orthogonal functionalization. Researchers can selectively modify three distinct sites.
A. Nucleophilic Aromatic Substitution ( )
The C3-Fluorine is highly activated by the adjacent electron-withdrawing nitro group (C2).[1]
-
Reaction: Displacement with amines, thiols, or alkoxides.
-
Utility: Introduction of solubilizing groups or pharmacophores early in the synthesis.
-
Protocol Note: Mild bases (
or DIPEA) in polar aprotic solvents (DMF, DMSO) at 0°C–RT are usually sufficient.[1]
B. Palladium-Catalyzed Coupling
The C6-Bromine is sterically crowded but reactive enough for cross-coupling.[1]
-
Reaction: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), or Buchwald-Hartwig (Amine).[1]
-
Selectivity: The Br-C bond is stable during the
of the fluorine, allowing for sequential derivatization.
C. Nitro Reduction & Cyclization
The C2-Nitro group is a latent aniline.[1]
-
Reaction: Reduction (
, , or ) yields 2-Amino-6-bromo-3-fluorobenzoic acid (CAS 1153974-98-1).[1] -
Application: This anthranilic acid derivative is a precursor for quinazolinones and other bicyclic heterocycles found in kinase inhibitors.
Reactivity Map
Figure 2: Orthogonal reactivity map showing the three primary diversification vectors available on the scaffold.
Applications in Drug Discovery[1]
KRAS G12D Inhibitors
Recent patent literature identifies this scaffold as a key intermediate in the synthesis of KRAS G12D modulators. The 2-amino-6-bromo-3-fluorobenzoic acid derivative (obtained via reduction) is cyclized to form the core structure of these inhibitors, which target one of the most common oncogenic mutations in pancreatic and colorectal cancers.[1]
eIF4E Inhibitors
The scaffold is also utilized in designing inhibitors of the eukaryotic translation initiation factor 4E (eIF4E). The fluorine atom modulates metabolic stability (blocking metabolic soft spots), while the bromine allows for the attachment of "tail" groups that interact with the solvent-exposed regions of the protein binding pocket.
Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (Nitroaromatic).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitro group can degrade upon prolonged exposure to light; use amber vials.
-
Handling:
-
Use a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Incompatibility: Avoid contact with strong bases (exothermic deprotonation) and reducing agents (uncontrolled reduction of nitro group).
-
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust) due to the oxidizing nature of the nitro group.
References
-
ChemicalBook. (n.d.). 6-Bromo-3-fluoro-2-nitrobenzoic Acid Product Page. Retrieved from [1]
-
Justia Patents. (2021). KRAS G12D Modulating Compounds - Patent Application. Retrieved from [1]
-
BOC Sciences. (n.d.). Building Block: 6-Bromo-3-fluoro-2-nitrobenzoic Acid.[1][4] Retrieved from [1]
-
BLD Pharm. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid (Precursor Analysis). Retrieved from [1]
-
GuideChem. (2022). Synthesis of Nitro-Fluoro-Benzoic Acid Derivatives. Retrieved from
